5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Overview
Description
5-nitro-N-propyl-1-benzothiophene-2-carboxamide is a chemical compound with a benzothiophene core structure. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is characterized by the presence of a nitro group at the 5-position, a propyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide typically involves the following steps:
Amidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with propylamine under suitable conditions, often using coupling agents like carbodiimides.
Cyclization: The formation of the benzothiophene ring can be achieved through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-propyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.
Oxidation: Oxidation reactions can modify the benzothiophene ring or the propyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Various nucleophiles can participate in substitution reactions, including amines, thiols, and alkoxides.
Major Products
Reduction Products: Amino derivatives of the benzothiophene ring.
Substitution Products: Compounds with modified nitro or carboxamide groups.
Oxidation Products: Oxidized derivatives of the benzothiophene ring or propyl group.
Scientific Research Applications
5-nitro-N-propyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-N-propyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group and benzothiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1-benzothiophene-2-carboxamide: Lacks the propyl group, which may influence its chemical and biological properties.
N-propyl-1-benzothiophene-2-carboxamide:
5-amino-N-propyl-1-benzothiophene-2-carboxamide: The amino group replaces the nitro group, altering its chemical behavior and biological activity.
Uniqueness
5-nitro-N-propyl-1-benzothiophene-2-carboxamide is unique due to the combination of the nitro group, propyl group, and carboxamide group on the benzothiophene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h3-4,6-7H,2,5H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTLOQFOQDDHNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319803 | |
Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477847-38-4 | |
Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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